1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one

Catalog No.
S12296217
CAS No.
922731-33-7
M.F
C17H26OSi
M. Wt
274.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl...

CAS Number

922731-33-7

Product Name

1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one

IUPAC Name

1-[2-(2-methylprop-1-enyl)-6-(2-trimethylsilylethyl)phenyl]ethanone

Molecular Formula

C17H26OSi

Molecular Weight

274.5 g/mol

InChI

InChI=1S/C17H26OSi/c1-13(2)12-16-9-7-8-15(17(16)14(3)18)10-11-19(4,5)6/h7-9,12H,10-11H2,1-6H3

InChI Key

JRUFDVLCEQUZLO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC(=C1C(=O)C)CC[Si](C)(C)C)C

1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one, with the CAS number 922731-33-7, is an organic compound characterized by a complex structure that includes a phenyl ring substituted with both a 2-methylprop-1-en-1-yl group and a trimethylsilyl ethyl group. Its molecular formula is C17H26OSi, and it has a molecular weight of approximately 274.5 g/mol. This compound is notable for its unique functional groups that impart distinct chemical properties and potential applications in various fields, including chemistry and biology.

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can convert the ketone functional group to an alcohol.
  • Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

These reactions are facilitated by the compound's structural features, which allow for diverse reactivity under various conditions.

Synthetic Routes

The synthesis of 1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one typically involves:

  • Friedel-Crafts Acylation: This method employs an acyl chloride reacting with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction requires anhydrous solvents and low temperatures to minimize side reactions.

Industrial Production

In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors may be employed to enhance control over reaction parameters, while purification methods like distillation and chromatography help isolate the desired product.

The compound has a variety of applications across different fields:

  • Organic Synthesis: It serves as a building block in organic chemistry for synthesizing various compounds.
  • Biological Research: Investigated for potential biological activity and interactions with biomolecules.
  • Pharmaceutical Development: Explored as a precursor in drug development due to its unique structural features.
  • Specialty Chemicals: Utilized in the production of specialty chemicals and materials.

The interaction studies of 1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one focus on its reactivity with biological molecules. The trimethylsilyl group enhances stability and reactivity, allowing it to engage in various chemical interactions that could influence biological systems. Further research is needed to elucidate specific molecular targets and pathways affected by this compound.

Similar Compounds: Comparison with Other Compounds

Similar Compounds

Several compounds share structural similarities with 1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one:

  • 2-Methylprop-1-ene: An alkene featuring a similar methylpropene group.
  • Trimethylsilyl Ethyl Compounds: Various compounds containing the trimethylsilyl ethyl group, which imparts unique chemical properties.

Uniqueness

The uniqueness of 1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one lies in its combination of functional groups. This specific arrangement allows for versatile chemical transformations and interactions that are not present in similar compounds. Its distinctive reactivity profile makes it a valuable candidate for further research in both synthetic chemistry and biological applications.

Hydrogen Bond Acceptor Count

1

Exact Mass

274.175291983 g/mol

Monoisotopic Mass

274.175291983 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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